An In-depth Technical Guide to the Physical and Chemical Properties of (2H₂₀)Dodecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of (2H₂₀)Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with applications ranging from the synthesis of polymers like nylon 6,12 to its use in corrosion inhibitors, surfactants, and coatings.[1][2][3] Its deuterated analogue, (2H₂₀)Dodecanedioic acid, serves as a valuable tool in metabolic research and pharmacokinetic studies, allowing for the tracing and quantification of DDDA in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of both dodecanedioic acid and its deuterated form, (2H₂₀)Dodecanedioic acid. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant pathways and workflows to support advanced research and development.
Physical and Chemical Properties
The physical and chemical properties of dodecanedioic acid are well-documented. While specific experimental data for the fully deuterated (2H₂₀)Dodecanedioic acid is scarce, its properties are predicted to be very similar to the non-deuterated form, with a notable increase in molar mass due to the presence of twenty deuterium atoms.
Table 1: Physical Properties of Dodecanedioic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₄ | [1][4] |
| Molar Mass | 230.304 g/mol | [1][4] |
| Appearance | White flakes or crystalline powder | [1][2] |
| Melting Point | 127–129 °C | [1][3] |
| Boiling Point | 245 °C at 10 mmHg | [3] |
| Density | 1.066 g/cm³ | [1] |
| Water Solubility | Slightly soluble, pH dependent | [1][2] |
| Solubility in Organic Solvents | Soluble in hot toluene, alcohol, and hot acetic acid | [4] |
| Flash Point | 220 °C | [1] |
| pKa | 4.48 ± 0.10 (Predicted) | [5] |
Table 2: Predicted Properties of (2H₂₀)Dodecanedioic Acid
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂D₂₀O₄ |
| Molar Mass | ~250.42 g/mol |
| Appearance | White solid |
| Melting Point | Expected to be similar to DDDA (127–129 °C) |
| Boiling Point | Expected to be slightly higher than DDDA |
| Solubility | Expected to be very similar to DDDA |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of dodecanedioic acid.
Table 3: Spectroscopic Data for Dodecanedioic Acid
| Technique | Key Features and Observed Peaks | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 1.26 (m, 12H, -(CH₂)₆-), δ 1.63 (p, 4H, -CH₂-CH₂-COOH), δ 2.35 (t, 4H, -CH₂-COOH) | [4] |
| ¹³C NMR | Data available in spectral databases. | [6] |
| Infrared (IR) | Characteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molar mass. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of dodecanedioic acid and its deuterated analogue.
Protocol 1: Determination of Melting Point
The melting point of dodecanedioic acid can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of crystalline dodecanedioic acid is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Protocol 2: Synthesis of (2H₂₀)Dodecanedioic Acid
A plausible method for the synthesis of (2H₂₀)Dodecanedioic acid involves the deuteration of a suitable precursor. One potential route starts from a deuterated starting material.
Methodology:
-
Perdeuteration of a precursor: A suitable starting material, such as cyclododecanone, can be subjected to exhaustive H/D exchange under basic or acidic conditions using D₂O as the deuterium source.
-
Oxidative cleavage: The resulting perdeuterated cyclododecanone is then oxidized using a strong oxidizing agent, such as nitric acid or a mixture of a permanganate or dichromate salt with an acid, to cleave the ring and form (2H₂₀)dodecanedioic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of dicarboxylic acids.
Methodology:
-
Derivatization: To increase volatility, the carboxylic acid groups of dodecanedioic acid are derivatized, for example, by esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve separation of the analytes.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.
Signaling Pathways and Metabolic Relevance
Dodecanedioic acid is not merely an industrial chemical; it also plays a role in metabolism. It is a dicarboxylic acid that can be formed through the ω-oxidation of fatty acids.[8] Studies have shown that dodecanedioic acid can influence metabolic pathways, particularly those related to glucose and lipid metabolism.[9][10] It has been investigated for its potential therapeutic effects in metabolic disorders.[9]
Caption: Metabolic influence of Dodecanedioic Acid (DDDA).
Experimental and Synthetic Workflows
Visualizing experimental and synthetic workflows can aid in understanding and replicating complex procedures.
Synthesis of Dodecanedioic Acid from Butadiene
The industrial production of dodecanedioic acid often starts from butadiene.[1]
Caption: Industrial synthesis of Dodecanedioic Acid.
Workflow for Solubility Determination
A general workflow for determining the solubility of dodecanedioic acid in a given solvent.
Caption: Workflow for determining solubility.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of dodecanedioic acid and its deuterated analogue, (2H₂₀)Dodecanedioic acid. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with these compounds. The inclusion of diagrams for metabolic pathways and experimental workflows aims to offer a clear and concise visualization of complex processes, facilitating further research and application development. While comprehensive data on the deuterated form is still emerging, the information presented here serves as a valuable starting point for its synthesis, characterization, and use in metabolic studies.
References
- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. corvay-specialty.com [corvay-specialty.com]
- 3. Dodecanedioic acid | 693-23-2 [chemicalbook.com]
- 4. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Dodecanedioic acid [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
